molecular formula C13H15ClN2O2S B2590527 4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one CAS No. 1103335-53-0

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one

Cat. No. B2590527
CAS RN: 1103335-53-0
M. Wt: 298.79
InChI Key: LVNYUGGRYUBTCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of acetylacetone with 4-chlorothiophenol in dimethyl sulfoxide (DMSO) under oxygen atmosphere at 40°C for 17 hours. The mixture is then extracted with ethyl ether, and the product is purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate (25:1) as the eluent .


Molecular Structure Analysis

  • Hydrogen (H11C): (0.4174, 0.9370, 0.5399) .

Scientific Research Applications

properties

IUPAC Name

4-[2-(4-chlorophenyl)sulfanylacetyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNYUGGRYUBTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((4-Chlorophenyl)thio)acetyl)-3-methylpiperazin-2-one

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